2,7-Naphthyridine-3-carboxylic acid

Übersicht

Beschreibung

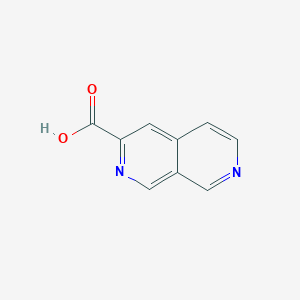

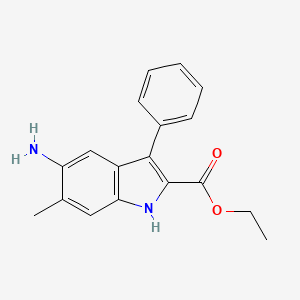

2,7-Naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2 . It is a derivative of naphthyridine, which is a class of compounds containing a structure based on the naphthyridine skeleton, consisting of a naphthalene fused to a pyridine ring .

Synthesis Analysis

The synthesis of 2,7-Naphthyridine-3-carboxylic acid derivatives involves the use of 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide as a key intermediate . This intermediate is used to synthesize novel derivatives of various chemical structures, including Schiff bases, 1,3,4-oxadiazoles, pyrazoles, carbohydrazides, semi- and thiosemicarbazides .Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-3-carboxylic acid is characterized by a naphthyridine skeleton with a carboxylic acid group attached . The molecular weight of this compound is 174.16 .Chemical Reactions Analysis

2,7-Naphthyridine-3-carboxylic acid derivatives have been found to exhibit a broad spectrum of biological activities . They have been studied for their antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic properties .Physical And Chemical Properties Analysis

2,7-Naphthyridine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 174.16 and its molecular formula is C9H6N2O2 .Wissenschaftliche Forschungsanwendungen

- Application Summary : This research focuses on the green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines. The process involves a regioselective multi-component reaction of isatin, malononitrile, and 3-aminopyrazole .

- Methods of Application : The Knoevenagel condensation of isatin with malononitrile resulted in the formation of arylidene, which subsequently underwent Michael addition with 3-aminopyrazole followed by basic hydrolysis, cyclization, decarboxylation, and aromatization to give the target naphthyridines .

- Results or Outcomes : The study shows attractive features such as the use of water as a green solvent, short reaction time, reduced waste products, and transition metal-free C-C and C-N bond formation .

- Application Summary : 1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

- Methods of Application : The synthesis of 1,5-naphthyridines is followed by their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

- Results or Outcomes : The review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years .

Green Synthesis of Substituted Benzo[c]pyrazolo[2,7]naphthyridines

Synthesis and Reactivity of 1,5-Naphthyridines

- Application Summary : Naphthyridine alkaloids, which include 2,7-Naphthyridine derivatives, have been found to display multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .

- Methods of Application : The specific methods of application would depend on the specific biological activity being targeted. This could involve in vitro or in vivo testing, using appropriate models for the disease or condition being studied .

- Results or Outcomes : The outcomes would also depend on the specific activity being studied. However, the general finding is that naphthyridine alkaloids have a wide range of biological activities .

- Application Summary : 1,6-Naphthyridines, which are related to 2,7-Naphthyridines, have been found to have a variety of applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .

- Methods of Application : The specific methods of application would depend on the specific activity being targeted. This could involve in vitro or in vivo testing, using appropriate models for the disease or condition being studied .

- Results or Outcomes : The outcomes would also depend on the specific activity being studied. However, the general finding is that 1,6-Naphthyridines have a wide range of biological activities .

Biological Activity of Naturally Derived Naphthyridines

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines

- Application Summary : 2,7-Naphthyridine-3-carboxylic acid is often used as a building block in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application would depend on the specific compound being synthesized. This could involve various organic reactions such as condensation, substitution, or addition reactions .

- Results or Outcomes : The outcomes would also depend on the specific compound being synthesized. However, the general finding is that 2,7-Naphthyridine-3-carboxylic acid is a versatile building block in organic synthesis .

- Application Summary : This research focuses on the green synthesis of substituted benzo[c]pyrazolo[2,7]naphthyridines. The process involves a regioselective multi-component reaction of isatin, malononitrile, and 3-aminopyrazole .

- Methods of Application : The Knoevenagel condensation of isatin with malononitrile resulted in the formation of arylidene, which subsequently underwent Michael addition with 3-aminopyrazole followed by basic hydrolysis, cyclization, decarboxylation, and aromatization to give the target naphthyridines .

- Results or Outcomes : The study shows attractive features such as the use of water as a green solvent, short reaction time, reduced waste products, and transition metal-free C-C and C-N bond formation .

2,7-Naphthyridine-3-carboxylic acid as a Building Block

Synthesis of Substituted Benzo[c]pyrazolo[2,7]naphthyridines

Safety And Hazards

Zukünftige Richtungen

The biological uses of 2,7-naphthyridines have sparked great attention in recent years . The various biological properties of 2,7-naphthyridines encourage the search for new methods of their preparation . Future research may focus on synthesizing new 2,7-naphthyridine derivatives and exploring their spectrum and biological properties .

Eigenschaften

IUPAC Name |

2,7-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGNBBZZTQVCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=C(C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Naphthyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)

![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)

![4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387525.png)

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)

![2-[Benzyl(ethyl)amino]isonicotinic acid](/img/structure/B1387528.png)